molecular formula C9H11N3O B13275165 5-Amino-6-propoxypyridine-3-carbonitrile

5-Amino-6-propoxypyridine-3-carbonitrile

Cat. No.: B13275165
M. Wt: 177.20 g/mol
InChI Key: UXHPIJFCADHDBG-UHFFFAOYSA-N
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Description

5-Amino-6-propoxypyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C9H11N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-propoxypyridine-3-carbonitrile typically involves the reaction of 5-amino-3-cyanopyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

5-Amino-3-cyanopyridine+Propyl bromideK2CO3,DMF,heatThis compound\text{5-Amino-3-cyanopyridine} + \text{Propyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 5-Amino-3-cyanopyridine+Propyl bromideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-propoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

5-Amino-6-propoxypyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-propoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has similar structural features but includes a sulfanyl group, which imparts different chemical properties and biological activities.

    5-Amino-pyrazoles: These compounds are also amino-substituted heterocycles with diverse applications in organic and medicinal chemistry.

Uniqueness

5-Amino-6-propoxypyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propoxy group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-6-propoxypyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-2-3-13-9-8(11)4-7(5-10)6-12-9/h4,6H,2-3,11H2,1H3

InChI Key

UXHPIJFCADHDBG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=N1)C#N)N

Origin of Product

United States

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